

N-Terminus Confirmed as Key to Bombinin H4's Potent Antimicrobial Activity

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Compound of Interest

Compound Name: *Bombinin H4*

Cat. No.: *B12372009*

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New comparative data reveals that the N-terminal D-allo-isoleucine residue of the antimicrobial peptide **Bombinin H4** is a critical determinant of its superior activity, functioning as an anchor to facilitate membrane disruption. This finding distinguishes it from its L-isomer, Bombinin H2, and other analogues, offering a clear path for the rational design of new, more effective antimicrobial agents.

Researchers and drug development professionals can now leverage a deeper understanding of the structure-function relationship of Bombinin H peptides. The enhanced efficacy of **Bombinin H4** is attributed to the stereochemistry of the amino acid at position 2, which stabilizes the peptide's conformation upon membrane interaction. This guide provides a comprehensive comparison of **Bombinin H4** with its counterparts, supported by experimental data and detailed protocols.

Unveiling the Potency: A Comparative Analysis

Bombinin H4 consistently demonstrates higher antimicrobial and antiprotozoal activity compared to its diastereomer, Bombinin H2. This difference is solely due to the presence of a D-allo-isoleucine at the second position of its N-terminus, in contrast to the L-isoleucine in Bombinin H2.^{[1][2][3][4]} Molecular dynamics simulations and spectroscopic analyses have revealed that this N-terminal modification is not a trivial substitution.

The N-terminus of **Bombinin H4** is more stable within the cell membrane environment.^{[1][3][5]} Specifically, the first L-Isoleucine and the second D-allo-isoleucine of **Bombinin H4** tend to adopt a cis conformation.^{[1][3][5]} This conformation acts as an anchor, promoting a more

efficient helical winding of the peptide within the membrane.[1][3][5] This leads to a more rapid achievement of the threshold concentration required for membrane disruption.[1][3][5]

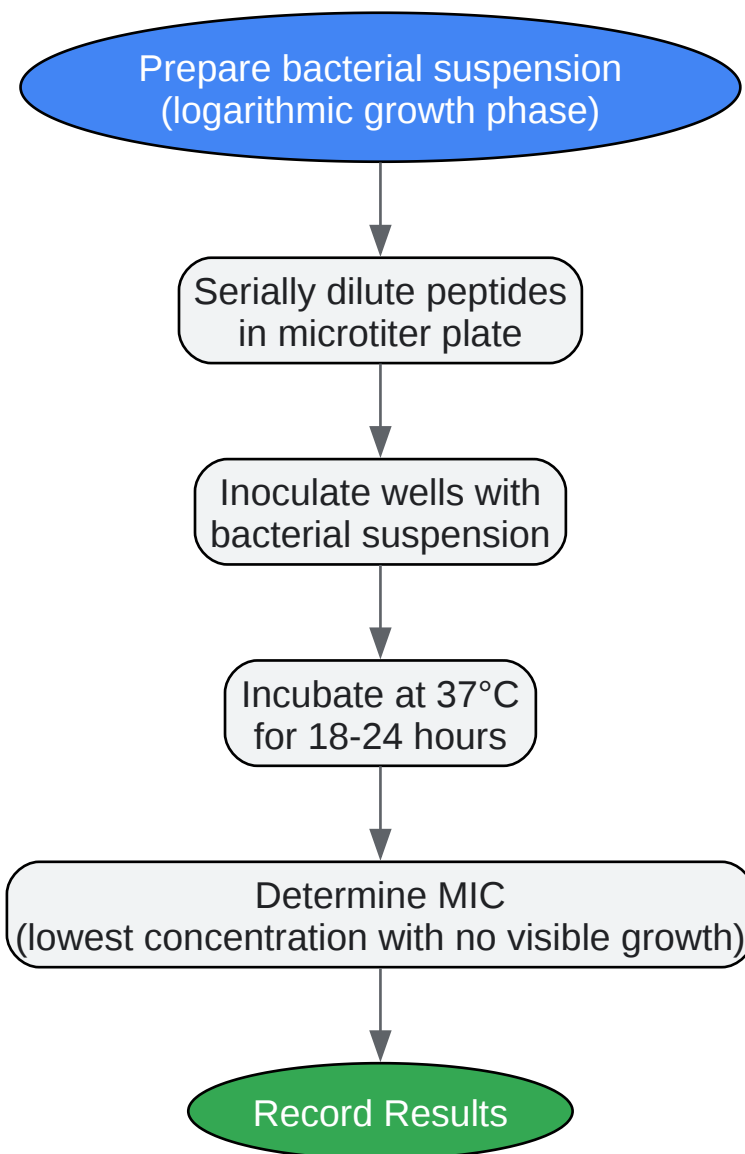
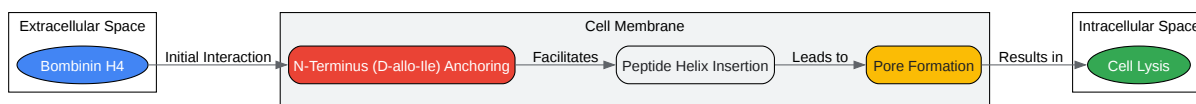
Quantitative Comparison of Antimicrobial Activity

The following table summarizes the minimal inhibitory concentrations (MICs) of **Bombinin H4** and Bombinin H2 against various microorganisms, highlighting the superior performance of **Bombinin H4**.

Microorganism	Bombinin H4 MIC (μM)	Bombinin H2 MIC (μM)	Reference
Escherichia coli	12.5	25	[2]
Pseudomonas aeruginosa	25	50	[2]
Staphylococcus aureus	6.25	12.5	[2]
Leishmania infantum (LC50)	3.5	10	[6]

Mechanism of Action: The N-Terminal Anchor Model

The proposed mechanism for **Bombinin H4**'s enhanced activity centers on its interaction with the cell membrane. The unique conformation of its N-terminus initiates a more effective disruption of the lipid bilayer.



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